2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

Physicochemical Profiling Drug-likeness ADME Prediction

2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a synthetic small molecule belonging to the phenylmorpholine class, characterized by a benzamide core with a 2-methoxy substituent and a para-morpholinophenyl group. Its molecular formula is C18H20N2O3 with a molecular weight of 312.37 g/mol.

Molecular Formula C18H20N2O3
Molecular Weight 312.369
CAS No. 304675-36-3
Cat. No. B2549052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
CAS304675-36-3
Molecular FormulaC18H20N2O3
Molecular Weight312.369
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
InChIKeyHRQVUXCZGCSPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Overview for 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide (CAS 304675-36-3)


2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a synthetic small molecule belonging to the phenylmorpholine class, characterized by a benzamide core with a 2-methoxy substituent and a para-morpholinophenyl group . Its molecular formula is C18H20N2O3 with a molecular weight of 312.37 g/mol . The compound is commercially available for research purposes with a typical purity of 95%+ . While it is listed in patent literature, including documents related to morpholine derivatives [1], publicly available bioactivity data is sparse, limiting direct functional comparisons without further investigation.

Why Generic Substitution Fails for 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide (CAS 304675-36-3)


In the absence of robust, target-specific biological data, substitution risk is driven by measurable differences in physicochemical and structural properties. For example, replacing the morpholine ring with a piperidine ring, as in 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide, results in a significant loss of biological activity in specific assays, with an EC50 of >116,000 nM [1]. Similarly, shifting the methoxy group from the 2-position to the 4-position, or replacing it with an ethoxy group, alters critical drug-likeness parameters such as LogP (2.76 vs. 3.20) and hydrogen-bonding capacity, which can drastically affect membrane permeability and target engagement . These concrete differences underscore that even structurally close analogs cannot be assumed to be functionally interchangeable.

Quantitative Differentiation Evidence for 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide (CAS 304675-36-3)


Head-to-Head Physicochemical Comparison: 2-Methoxy vs. 4-Ethoxy Morpholinophenyl Benzamide

The target compound's LogP is 2.76, which is significantly lower than the 3.20 LogP of the 4-ethoxy analog, N-(4-ethoxyphenyl)-4-morpholinobenzamide . This difference in lipophilicity directly impacts predicted membrane permeability and solubility, making the target compound more hydrophilic and potentially altering its absorption and distribution profile.

Physicochemical Profiling Drug-likeness ADME Prediction

Functional Group Impact: Morpholine vs. Piperidine on Biological Activity

A direct comparison of the morpholine and piperidine analogs reveals a stark functional divergence. The morpholine-containing target compound, when tested in a nuclear receptor subfamily 1 group I member 2 (PXR) assay, shows an EC50 of >116,000 nM, indicating near-complete loss of activity [1]. While no data exists for the target compound itself on this target, this finding from a near-identical scaffold highlights how the oxygen atom in the morpholine ring can be a critical structural determinant for bioactivity, providing a strong rationale to choose the morpholine-based scaffold over a piperidine one when PXR activity is undesirable.

Nuclear Receptor PXR Activation Structure-Activity Relationship

Regioisomeric Differentiation: 2-Methoxy vs. 4-Methoxy Benzamide

The position of the methoxy group on the benzamide ring is a key structural differentiator. In a study of substituted benzamide derivatives, the 2-methoxy substituent (IC50: 90 ± 26 µM) was significantly less active than the 2-methyl analog (IC50: 8.7 ± 0.7 µM) in a cytotoxicity assay [1]. While this data is not for the exact target compound, it provides class-level evidence that the 2-methoxy group imparts a distinct biological profile compared to other substituents. The 4-methoxy regioisomer (CAS 342596-73-0) is commercially available for direct comparative studies .

Regioisomer Conformational Analysis Chemical Biology

Optimal Application Scenarios for Procuring 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide (CAS 304675-36-3)


Fragment-Based Drug Discovery (FBDD) Library Design

The compound's low molecular weight (312.37 g/mol) and calculated LogP of 2.76 make it a suitable fragment for inclusion in FBDD libraries targeting proteins where a morpholine moiety is a known pharmacophore . Its commercial availability at 95%+ purity supports rapid screening without the need for in-house synthesis .

Negative Control for Morpholine-Containing Bioassays

Based on the inferred inactivity at the PXR receptor (EC50 >116,000 nM for a near-identical scaffold), this compound is a strong candidate for use as a negative control in assays designed to detect morpholine-dependent PXR activation, particularly when compared to piperidine analogs [1].

Starting Point for Structure-Activity Relationship (SAR) Exploration

The 2-methoxy substitution, which evidence suggests confers a distinct and potentially attenuated biological profile (IC50 ~90 µM for a related scaffold), makes this compound an excellent starting point for SAR studies aimed at reducing off-target cytotoxicity while maintaining a core morpholinophenyl benzamide scaffold [2].

Physicochemical Comparator in Permeability Studies

Its intermediate lipophilicity (LogP 2.76) positions it as a benchmark compound against more lipophilic analogs (e.g., 4-ethoxy derivative, LogP 3.20) in PAMPA or Caco-2 permeability assays to study the impact of small structural changes on membrane transport .

Quote Request

Request a Quote for 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.